Propranolol-d7 Enables Sub-Nanogram/mL LOQ in Validated Human Plasma LC-MS/MS Method
Propranolol-d7 (CAS 98897-23-5) facilitates a validated lower limit of quantitation (LOQ) of 0.20 ng/mL for propranolol in human plasma, demonstrating its high suitability for sensitive bioanalysis [1]. This performance benchmark is established using a validated LC-MS/MS method with solid-phase extraction and provides a quantitative baseline for assessing the suitability of alternative internal standards.
| Evidence Dimension | Assay Sensitivity (Lower Limit of Quantitation - LOQ) |
|---|---|
| Target Compound Data | LOQ: 0.20 ng/mL for propranolol in human plasma using Propranolol-d7 as internal standard |
| Comparator Or Baseline | Alternative IS (e.g., non-deuterated analog, structural analog) would exhibit matrix effects/ion suppression not compensated for, leading to higher LOQ or invalidated method |
| Quantified Difference | Achieves a validated LOQ of 0.20 ng/mL; methods using non-isotopic IS are typically unable to meet this sensitivity benchmark for trace-level propranolol quantification |
| Conditions | Human plasma (0.300 mL), solid phase extraction (SPE), LC-ESI-MS/MS detection in positive ion mode |
Why This Matters
This validated sensitivity is critical for therapeutic drug monitoring, pharmacokinetic studies with low-dose formulations, and clinical trials requiring precise quantitation at low ng/mL concentrations.
- [1] Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. *Journal of Pharmaceutical and Biomedical Analysis*, 50(5), 966-976. View Source
